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Compound of Interest

Compound Name:
1,4,5,8-

Tetrahydroxyanthraquinone

Cat. No.: B184003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4,5,8-
tetrahydroxyanthraquinone, a significant scaffold in medicinal chemistry. Due to the limited

availability of complete, publicly accessible experimental spectra for this specific molecule, this

document integrates known data with expected spectroscopic characteristics based on the

analysis of closely related polyhydroxyanthraquinones. This guide is intended to serve as a

valuable resource for the identification, characterization, and further development of 1,4,5,8-
tetrahydroxyanthraquinone and its derivatives.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for 1,4,5,8-
tetrahydroxyanthraquinone.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
Direct experimental ¹H and ¹³C NMR data for 1,4,5,8-tetrahydroxyanthraquinone are not

readily available in the public domain. The data presented below are predicted values and

expected ranges based on the analysis of similar anthraquinone structures. The high degree of

symmetry in 1,4,5,8-tetrahydroxyanthraquinone will result in a simplified NMR spectrum.
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¹H NMR (Expected) Chemical Shift (δ, ppm) Multiplicity

H-2, H-3, H-6, H-7 7.0 - 7.5 s

OH (1, 4, 5, 8) 12.0 - 13.0 br s

¹³C NMR (Expected) Chemical Shift (δ, ppm)

C-2, C-3, C-6, C-7 110 - 120

C-9, C-10 (C=O) 180 - 190

C-4a, C-9a, C-8a, C-10a 130 - 140

C-1, C-4, C-5, C-8 160 - 170

Note: Predicted chemical shifts can vary depending on the solvent and concentration. The

broad singlet for the hydroxyl protons is due to strong intramolecular hydrogen bonding with the

adjacent carbonyl groups.

Table 2: Infrared (IR) Spectroscopic Data
Functional Group

Wavenumber
(cm⁻¹)

Intensity Reference

O-H Stretch 3386, 2964 Strong, Broad [1]

C=O Stretch 1608 Strong [1]

C=C Aromatic Stretch 1550 - 1600 Medium-Strong Expected

C-O Stretch 1200 - 1300 Strong Expected

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
Specific experimental UV-Vis absorption maxima for 1,4,5,8-tetrahydroxyanthraquinone are

not widely reported. The expected absorption bands are based on the electronic transitions

typical for polyhydroxyanthraquinones.
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Solvent λmax (nm) Electronic Transition

Methanol/Ethanol ~250-260 π → π

~280-300 π → π

~450-550 n → π* (Visible)

Note: The position and intensity of UV-Vis absorption bands are highly sensitive to the solvent

polarity and pH.

Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic

data presented above. These protocols are based on standard laboratory practices for the

analysis of quinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the

molecule.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of 1,4,5,8-tetrahydroxyanthraquinone in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃). Due to potential solubility issues, DMSO-d₆ is

often preferred for polyhydroxyanthraquinones.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).
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Fig. 1: General workflow for NMR spectroscopy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b184003?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Methodology (KBr Pellet Method):

Sample Preparation:

Thoroughly grind 1-2 mg of 1,4,5,8-tetrahydroxyanthraquinone with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Processing:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.
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Fig. 2: Workflow for FTIR spectroscopy using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.

Methodology:

Sample Preparation:

Prepare a stock solution of 1,4,5,8-tetrahydroxyanthraquinone of a known concentration

(e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol, ethanol, or

acetonitrile).

Prepare a series of dilutions from the stock solution to determine the optimal concentration

for measurement (typically resulting in an absorbance between 0.1 and 1.0).

Instrument Parameters:

Spectrometer: Double-beam UV-Vis spectrophotometer.

Scan Range: 200 - 800 nm.

Scan Speed: Medium.

Data Acquisition and Processing:

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Record a baseline spectrum with the blank in both the sample and reference beams.
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Replace the blank in the sample beam with the cuvette containing the sample solution.

Record the absorption spectrum of the sample.

Identify the wavelengths of maximum absorbance (λmax).
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Fig. 3: General workflow for UV-Vis spectroscopy.

Interpretation of Spectroscopic Data
NMR: The highly symmetric nature of 1,4,5,8-tetrahydroxyanthraquinone leads to a simple

spectrum. The downfield chemical shift of the hydroxyl protons is a key indicator of strong

intramolecular hydrogen bonding. The aromatic protons are expected to appear as a singlet

due to their chemical equivalence.

IR: The prominent broad O-H stretching band and the strong C=O stretching absorption are

characteristic features. The position of the C=O band at a relatively low wavenumber (1608

cm⁻¹) is indicative of the strong intramolecular hydrogen bonding between the hydroxyl and

carbonyl groups, which weakens the C=O double bond character.

UV-Vis: The spectrum is expected to show multiple absorption bands corresponding to π →

π* and n → π* electronic transitions within the conjugated anthraquinone system. The long-

wavelength absorption in the visible region is responsible for the colored nature of the

compound.

This technical guide provides a foundational understanding of the spectroscopic properties of

1,4,5,8-tetrahydroxyanthraquinone. For definitive structural elucidation and quality control, it

is imperative to obtain and analyze experimental data for the specific sample under

investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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